TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE
Overview
Description
TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE is a chiral compound with significant importance in organic chemistry. It features a pyrrolidine ring substituted with a cyano group, a hydroxyl group, and a tert-butyl ester. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine, tert-butyl bromoacetate, and cyanide sources.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with tert-butyl bromoacetate. The cyano group is introduced via a nucleophilic addition reaction using a cyanide source like sodium cyanide or potassium cyanide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reactions and make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The tert-butyl ester can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Acidic or basic hydrolysis
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of a carboxylic acid
Scientific Research Applications
TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The tert-butyl ester provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-cyano-2-pyridones: These compounds share the cyano group and are used in similar applications, such as pharmaceuticals and fine chemicals.
tert-butyl esters: These compounds have the tert-butyl ester functional group and are used in organic synthesis for protecting carboxylic acids.
Uniqueness
TRANS-1-BOC-3-CYANO-4-HYDROXYPYRROLIDINE is unique due to its chiral nature and the combination of functional groups, which provide specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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